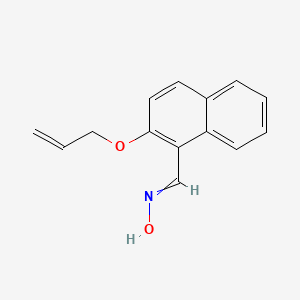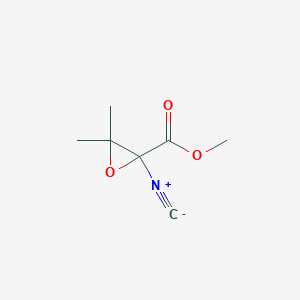![molecular formula C17H22N2O3S B14359903 5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid CAS No. 96089-99-5](/img/structure/B14359903.png)
5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid is a complex organic compound that features a naphthalene ring system substituted with a sulfonic acid group and a piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Naphthalene is nitrated to form 5-nitronaphthalene-1-sulfonic acid.
Reduction: The nitro group is reduced to an amino group, yielding 5-aminonaphthalene-1-sulfonic acid.
Alkylation: The amino group is then alkylated with 2-(piperidin-1-yl)ethyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation for reduction steps, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the piperidine moiety.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Modified piperidine derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of dyes and pigments due to its sulfonic acid group.
Wirkmechanismus
The mechanism of action of 5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid involves its interaction with various molecular targets. The piperidine moiety can interact with biological receptors, while the naphthalene ring can participate in π-π interactions. The sulfonic acid group enhances the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid: Unique due to its specific substitution pattern.
Naphthalene-1-sulfonic acid: Lacks the piperidine moiety, resulting in different chemical properties.
2-(Piperidin-1-yl)ethan-1-amine: Similar piperidine structure but lacks the naphthalene ring.
Uniqueness
This compound is unique due to the combination of its naphthalene ring, piperidine moiety, and sulfonic acid group, which confer distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
96089-99-5 |
|---|---|
Molekularformel |
C17H22N2O3S |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
5-(2-piperidin-1-ylethylamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H22N2O3S/c20-23(21,22)17-9-5-6-14-15(17)7-4-8-16(14)18-10-13-19-11-2-1-3-12-19/h4-9,18H,1-3,10-13H2,(H,20,21,22) |
InChI-Schlüssel |
ZJTIJGMOLBBGFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol](/img/structure/B14359821.png)
![Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate](/img/structure/B14359840.png)

![2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14359866.png)
![2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one](/img/structure/B14359870.png)
![2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one](/img/structure/B14359889.png)

![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)


![1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B14359902.png)

![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)
![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)
